molecular formula C7H6ClNO3 B1316058 4-Chloro-6-methoxypicolinic acid CAS No. 204378-34-7

4-Chloro-6-methoxypicolinic acid

Cat. No.: B1316058
CAS No.: 204378-34-7
M. Wt: 187.58 g/mol
InChI Key: CIOQPFUXWMRYQW-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxypicolinic acid is a chemical compound with the molecular formula C7H6ClNO3. It is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the 4-position and a methoxy group at the 6-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methoxypicolinic acid typically involves the chlorination and methoxylation of picolinic acid derivatives. One common method starts with 6-chloronicotinic acid, which undergoes a methoxylation reaction using methanol and a suitable base, such as sodium hydroxide, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and methoxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-methoxypicolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxypicolinic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The presence of the chlorine and methoxy groups enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-6-methoxypicolinic acid is unique due to the combined presence of both chlorine and methoxy groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its versatility in various applications compared to its analogs .

Properties

IUPAC Name

4-chloro-6-methoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-6-3-4(8)2-5(9-6)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOQPFUXWMRYQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=N1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

630 mg (3.13 mmol) 4-chloro-6-methoxy-pyridine-2-carboxylic acid methyl ester was dissolved in 20 mL MeOH and treated with 2.34 mL 4 M aqueous NaOH solution at RT for 12 h. The reaction mixture was acidified with 4 M aqueous HCl. The solvent was removed by distillation and the residue taken up in water. The precipitate was filtered off, washed with water and dried.
Quantity
630 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.34 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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